Morzid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2168-68-5 |
|---|---|
Molecular Formula |
C8H16N3OPS |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
bis(aziridin-1-yl)-morpholin-4-yl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H16N3OPS/c14-13(9-1-2-9,10-3-4-10)11-5-7-12-8-6-11/h1-8H2 |
InChI Key |
RQOLZRKNRJWASP-UHFFFAOYSA-N |
SMILES |
C1CN1P(=S)(N2CC2)N3CCOCC3 |
Canonical SMILES |
C1CN1P(=S)(N2CC2)N3CCOCC3 |
Other CAS No. |
2168-68-5 |
Synonyms |
morzid |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Morzid
Fundamental Synthetic Approaches to Morzid and its Core Scaffold
The core scaffold of this compound consists of a phosphorus atom double-bonded to a sulfur atom (P=S), with three nitrogen atoms bonded to the phosphorus. Two of these nitrogen atoms are part of aziridine (B145994) rings, and one is part of a morpholine (B109124) ring. The synthesis of related aziridinyl phosphine (B1218219) sulfides, such as tris-(aziridinyl)-phosphine sulfide (B99878), provides insight into the likely fundamental approach to this compound. A method for preparing tris-(aziridinyl)-phosphine sulfide involves reacting ethylenimine (aziridine) with thiophosphoryl chloride (PSCl3) in a heterogeneous medium containing a water-immiscible solvent and an aqueous alkaline solution at low temperatures, typically between -5 and -15 °C. google.com The alkali is present in excess to neutralize the acid formed during the reaction. google.com
Applying this principle to this compound synthesis would likely involve a sequential or mixed reaction of thiophosphoryl chloride with aziridine and morpholine. Given the structure of this compound (bis(aziridinyl)morpholinophosphine sulfide), a possible route could involve the stepwise substitution of chlorine atoms in thiophosphoryl chloride. For instance, reacting PSCl3 with two equivalents of aziridine followed by reaction with one equivalent of morpholine, or a co-reaction of aziridine and morpholine with PSCl3 under controlled conditions, could lead to the formation of the desired P=S core substituted with two aziridinyl groups and one morpholinyl group. The reaction is typically conducted under basic conditions to scavenge the HCl generated.
Advanced Synthetic Strategies for this compound Analogs and Derivatives
Advanced strategies for synthesizing this compound analogs and derivatives often involve modifying the aziridine or morpholine rings or altering the substituents on the phosphorus atom while retaining the core structure. The synthesis of related compounds, such as hexahydroazepinyl-bis(aziridinyl)phosphine sulfide, demonstrates the potential for incorporating different cyclic amines into the phosphine sulfide scaffold. acs.orgacs.org These syntheses often build upon the fundamental reactions of phosphorus halides with amines.
Methods for forming phosphorus-sulfur bonds and incorporating phosphine moieties into organic molecules are also relevant. Three-component reactions involving secondary phosphines, unsaturated compounds (like alkenes or alkynes), and elemental sulfur can yield tertiary phosphine sulfides. conicet.gov.arresearchgate.netresearchgate.net While this compound's synthesis directly from a secondary phosphine is not indicated by its structure, these methods illustrate alternative ways to construct the P=S bond and introduce phosphorus into molecules, which could be adapted for synthesizing complex analogs.
Synthesis of morpholine-based derivatives is a well-established area, with various methods available for constructing the morpholine ring or functionalizing existing morpholines. chemrxiv.orggoogle.comnih.govnih.gov These methodologies could be employed to synthesize substituted morpholine precursors that are then incorporated into the this compound scaffold, or to modify the morpholine ring after the core structure is formed.
While specific multi-component reactions solely for this compound synthesis are not explicitly detailed in the search results, the synthesis of related phosphine sulfides via three-component reactions highlights the potential for convergent synthetic strategies. conicet.gov.arresearchgate.netresearchgate.net For example, a multi-component approach could potentially involve a phosphorus-containing precursor, a source of the aziridine rings, and a source of the morpholine ring, reacting simultaneously or sequentially in a single process. Phospha-Mannich type reactions, which involve the reaction of phosphines with carbonyl compounds and amines, provide P-C-N linkages tandfonline.com and illustrate how multiple components can be combined to form phosphorus-containing compounds, a concept that might be applicable to the synthesis of certain phosphine derivatives that could serve as intermediates for this compound analogs.
Catalysis plays a significant role in the synthesis and transformation of various organophosphorus compounds and heterocycles. While direct catalytic applications in the synthesis or transformation of this compound were not specifically detailed, studies on the use of catalysts in the synthesis of chiral aziridine-containing phosphorus compounds are relevant for analog synthesis. Chiral phosphine oxides and phosphines functionalized by chiral aziridines have been synthesized and employed as organocatalysts or ligands in asymmetric reactions. mdpi.comresearchgate.netmdpi.comresearchgate.net This indicates that catalytic methods can be applied to selectively synthesize phosphorus compounds containing the aziridine moiety.
General catalytic methods for forming P=S bonds or for reactions involving morpholine or aziridine rings could potentially be applied to this compound chemistry. Some phosphine sulfide syntheses can even proceed under catalyst-free conditions. conicet.gov.arresearchgate.netresearchgate.net Transition metal catalysts, particularly palladium-based catalysts, are widely used in coupling reactions that could be relevant for introducing more complex substituents onto the nitrogen atoms of the aziridine or morpholine rings in this compound derivatives. nih.govepo.org
This compound itself is an achiral molecule due to its symmetry. researchgate.net However, the synthesis of chiral this compound variants would necessitate stereoselective synthetic methods. Research on the stereoselective synthesis of chiral aziridinyl phosphine derivatives mdpi.comresearchgate.netmdpi.comresearchgate.net and substituted morpholine rings google.comgoogle.com demonstrates the feasibility of controlling stereochemistry in molecules containing these heterocycles and phosphorus.
Stereoselective approaches could involve using chiral catalysts or auxiliaries during the formation of the phosphorus-nitrogen bonds or during modifications of substituted aziridine or morpholine precursors. Regioselective synthesis is crucial when dealing with substituted aziridines or morpholines to ensure that reactions occur at desired positions on the rings or the phosphorus center. The inherent reactivity of the aziridine ring towards nucleophilic attack is a key consideration for regiocontrol during ring-opening reactions, although in this compound, the aziridine nitrogen is directly bonded to phosphorus.
Precursor Chemistry and Intermediate Analysis in this compound Synthetic Pathways
Key precursors for the synthesis of this compound include thiophosphoryl chloride, aziridine (ethylenimine), and morpholine. The reaction between amines and phosphorus halides typically proceeds through nucleophilic substitution, with the amine nitrogen attacking the phosphorus atom, displacing a halide. In the synthesis of tris-(aziridinyl)-phosphine sulfide from thiophosphoryl chloride and aziridine, the reaction likely proceeds through a series of substitution steps, forming intermediates where one, two, or three chlorine atoms are replaced by aziridinyl groups. google.com
For this compound synthesis, the reaction pathway would involve the sequential or simultaneous reaction of aziridine and morpholine with PSCl3. Possible intermediates would include species like (aziridinyl)PSCl2, (morpholinyl)PSCl2, (aziridinyl)2PSCl, and (aziridinyl)(morpholinyl)PSCl, before the final product, (aziridinyl)2(morpholinyl)PS, is formed. Monitoring the reaction progress and analyzing these intermediates can be achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (particularly 31P NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).
Principles of Green Chemistry in this compound Synthetic Design
Applying the principles of green chemistry to the synthesis of this compound and its analogs involves designing processes that minimize environmental impact and enhance efficiency. nih.govgoogle.comkahedu.edu.inroyalsocietypublishing.orgjustia.comwikipedia.orggoogleapis.com
Key considerations include:
Waste Prevention: Optimizing reaction conditions to maximize yield and minimize by-products, particularly hazardous ones like HCl generated from phosphorus halides. kahedu.edu.in The use of alkaline solutions to neutralize acid is one approach, but developing catalytic or alternative methods that avoid stoichiometric amounts of acid scavengers would be greener.
Atom Economy: Designing synthetic routes that incorporate a high proportion of the atoms from the starting materials into the final product. google.comkahedu.edu.in Reactions involving the direct coupling of fragments with minimal loss of atoms are preferred.
Less Hazardous Chemical Syntheses: Choosing less toxic reagents and solvents whenever practicable. google.comkahedu.edu.ingoogleapis.com The use of aziridine itself poses a challenge due to its inherent reactivity and toxicity, necessitating careful handling and potentially exploring less hazardous aziridine equivalents or alternative synthetic strategies.
Safer Solvents and Auxiliaries: Employing environmentally benign solvents or, ideally, solvent-free reaction conditions. google.comkahedu.edu.inroyalsocietypublishing.org The synthesis of tris-(aziridinyl)-phosphine sulfide mentions a heterogeneous medium with a water-immiscible solvent google.com, and some phosphine sulfide syntheses have been reported as solvent-free. conicet.gov.arresearchgate.netresearchgate.net
Catalysis: Utilizing catalytic methods to increase reaction efficiency, reduce energy consumption, and minimize the need for stoichiometric reagents. google.comkahedu.edu.inroyalsocietypublishing.org As discussed in Section 2.2.2, catalytic approaches are being explored for related phosphorus and heterocycle chemistry.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. google.comkahedu.edu.in The low-temperature requirement for the reaction with aziridine google.com is an energy consideration.
Implementing these principles in this compound synthesis requires ongoing research and development to find more sustainable routes and minimize the environmental footprint of its production.
Mechanistic Investigations of Morzid S Molecular and Biochemical Interactions
In Vitro Studies of Morzid-Target Biomolecule Interactions
In vitro studies are crucial for understanding the direct interactions between a compound like this compound and specific biomolecules outside of a living organism. This allows for controlled environments to analyze binding affinities, reaction kinetics, and the resulting functional changes in the target biomolecule.
Elucidation of Enzyme Inhibition Mechanisms by this compound and its Analogs
Enzyme inhibition is a key mechanism by which many compounds exert their biological effects. Studies investigating this compound and its analogs have explored their capacity to inhibit enzyme activity and the specific mechanisms involved. Enzyme inhibitors can function by binding to the active site, competing with the substrate, or by binding to an allosteric site, causing a conformational change that affects enzyme activity. pharmacologycanada.orgallen.inwikipedia.orgaklectures.comfiveable.meinteresjournals.org
Determination of Reversible and Irreversible Inhibition Modalities
Enzyme inhibition can be either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions, and the inhibition can be reversed by removing the inhibitor or increasing the substrate concentration (in the case of competitive inhibition). wikipedia.orgaklectures.comlibretexts.orgknyamed.com Irreversible inhibitors, on the other hand, typically form a stable covalent bond with the enzyme, leading to permanent inactivation that cannot be reversed by increasing substrate concentration. wikipedia.orgaklectures.comlibretexts.orgknyamed.comopen-systems-pharmacology.org Some tight-binding reversible inhibitors can exhibit kinetics similar to irreversible inhibitors. wikipedia.orgnih.gov
The determination of whether this compound or its analogs act as reversible or irreversible inhibitors involves experiments such as dialysis or dilution studies. If enzyme activity is recovered after removing the inhibitor, the inhibition is likely reversible. If the enzyme remains inactive, it suggests irreversible binding. knyamed.com Given that this compound contains reactive aziridinyl groups, it is plausible that it could act as an alkylating agent, potentially leading to irreversible inhibition through covalent modification of enzymes. annualreviews.orgwikipedia.org Alkylating agents can deactivate essential enzymes, subsequently interfering with processes like nucleic acid synthesis. annualreviews.org
Allosteric and Active Site Binding Analysis of this compound Analogs
Inhibitors can bind to the enzyme's active site, where the substrate normally binds, or to an allosteric site, which is a distinct regulatory site on the enzyme. pharmacologycanada.orgallen.inwikipedia.orgaklectures.comfiveable.meinteresjournals.org Binding to the active site often involves structural similarity between the inhibitor and the substrate or transition state. fiveable.megonzaga.edu Allosteric binding can induce conformational changes in the enzyme that affect the active site's ability to bind the substrate or catalyze the reaction. pharmacologycanada.orgallen.infiveable.me Allosteric inhibitors can decrease enzyme activity without directly competing with the substrate. pharmacologycanada.orginteresjournals.org Analyzing the binding site of this compound and its analogs can be achieved through various techniques, including structural studies (e.g., X-ray crystallography if protein crystals are available), site-directed mutagenesis to identify critical amino acid residues involved in binding, and computational docking studies. nih.gov Kinetic analysis, particularly the type of inhibition observed, can also provide clues about the binding site. khanacademy.orgsci-hub.senih.govucdavis.edu For instance, competitive inhibition typically suggests active site binding, while non-competitive or mixed inhibition can indicate allosteric binding. aklectures.cominteresjournals.orgkhanacademy.orgsci-hub.se
This compound's Modulation of Cellular Pathways in Research Models (mechanistic focus)
Beyond direct enzyme interactions, this compound's effects in research models can involve the modulation of entire cellular pathways. This means that this compound might influence a series of biochemical reactions or signaling cascades within a cell. In vitro studies using cell cultures are valuable for investigating these effects. Techniques such as Western blotting, quantitative PCR, and reporter assays can be used to measure changes in protein and gene expression levels of components within specific pathways. nih.gov For example, a study on morusin, a different compound, used network pharmacology and in vitro experiments to show it modulated the PI3K-AKT signaling pathway in breast cancer cells, affecting apoptosis and migration. nih.gov This illustrates the type of mechanistic investigation into cellular pathways that could be applied to this compound. Modulation of cellular pathways can occur through various mechanisms, including direct interaction with key enzymes or proteins in the pathway, affecting signal transduction, or altering gene expression. abivax.comnih.gov
Analysis of this compound's Interaction with Nucleic Acids in Mechanistic Context
The interaction of small molecules with nucleic acids, including both DNA and RNA, is a fundamental mechanism of action for many biologically active compounds. These interactions can occur through various modes, such as intercalation, groove binding, or covalent modification, leading to significant downstream effects on cellular processes like replication, transcription, and translation. mdpi.comthermofisher.comanr.fr
While the provided search results offer extensive information on nucleic acid interactions in general and the methodologies used to study them, specific detailed research findings on this compound's direct interaction with nucleic acids are not prominently available within these results. The search results discuss DNA binding studies of other compounds, the importance of protein-nucleic acid interactions, and techniques for studying these interactions. mdpi.comthermofisher.comanr.frnih.govnih.govnih.govrefeyn.comrsc.orgrsc.org
General mechanisms of small molecule-nucleic acid interactions include:
Intercalation: The compound inserts itself between the base pairs of the DNA or RNA helix. mdpi.comrsc.org
Groove Binding: The compound binds to either the minor or major groove of the DNA or RNA helix. rsc.org
Covalent Binding: The compound forms a covalent bond with the nucleic acid.
Techniques commonly employed to analyze these interactions, as highlighted in the search results in a general context, include UV-Vis absorption spectroscopy, fluorescence spectroscopy, viscosity measurements, and molecular docking studies. mdpi.comrsc.orgrsc.org These methods provide insights into binding affinity, mode of binding, and the thermodynamic parameters of the interaction.
Given the lack of specific data on this compound's nucleic acid interactions in the provided search results, a detailed analysis of its interaction with nucleic acids cannot be presented here. Further research specifically focused on this compound using techniques such as those mentioned above would be required to elucidate its precise binding characteristics with DNA and RNA.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Morzid
Identification of Key Structural Determinants for Morzid's Biological Activities
The biological activities of this compound are intrinsically linked to its specific chemical structure, which features a central phosphorus atom double-bonded to a sulfur atom (a thiophosphoryl group), bonded to two aziridine (B145994) rings and one morpholine (B109124) ring nih.govuni.lu. While the provided search results mention this compound in the context of SAR studies for other compound classes or as a known SAR inducer oepm.esgoogle.comgoogle.comgoogleapis.comgoogle.comgoogleapis.com, detailed research specifically dissecting the contribution of each functional group (aziridine rings, morpholine ring, thiophosphoryl group) to this compound's own biological activities is not explicitly detailed within these results. However, general principles of SAR suggest that modifications to any of these core components would likely impact its interaction with biological targets and thus its activity. For instance, the aziridine rings are often associated with reactivity due to ring strain and potential for alkylation, which could play a role in its biological effects. The morpholine ring provides a cyclic ether and amine functionality, influencing polarity and potential binding interactions. The thiophosphoryl group introduces a polar and potentially reactive center.
Rational Design of this compound Analogs and Derivatives Based on SAR Principles
Rational design of analogs involves making targeted modifications to the core structure of a compound based on SAR insights to modulate its properties wikipedia.org. Although specific examples of this compound analogs and their detailed SAR are not provided in the search results, the general approach would involve synthesizing compounds where the aziridine rings, the morpholine ring, or the thiophosphoryl group are systematically altered.
Impact of Substituent Effects on this compound’s Molecular Functionality
Substituent effects, such as the addition of electron-donating or electron-withdrawing groups, changes in steric bulk, or alterations in polarity on the morpholine or potential analog scaffolds, would influence the electronic distribution and shape of the molecule. These changes can affect how the molecule interacts with its biological target, influencing binding affinity, reactivity, and metabolic stability. For example, introducing different substituents onto the morpholine ring could alter its lipophilicity or introduce new hydrogen bonding possibilities. Similarly, modifying the groups attached to the phosphorus atom could change the electrophilicity of the thiophosphoryl group. While the search results mention studies on substituent effects in other compound classes rsc.orgfrontiersin.org, direct data on this compound analogs is not available.
Stereochemical Influence on this compound-Biomolecule Recognition
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly impact its interaction with biological molecules, which are often chiral nih.gov. While this compound itself is described as achiral fda.gov, the introduction of chirality in potential analogs by modifying the rings or adding chiral centers could lead to stereoisomers with different biological activities. This is a common consideration in medicinal chemistry and agrochemistry for optimizing efficacy and selectivity.
Computational Approaches in this compound SAR/QSAR Modeling
Computational chemistry plays a vital role in modern SAR/QSAR studies, allowing for the prediction of biological activity based on molecular structure without the need for synthesizing every possible analog cresset-group.compensoft.netnih.gov.
Machine Learning Algorithms in this compound SAR Discovery
Machine learning (ML) algorithms are increasingly used in QSAR modeling to build more sophisticated predictive models cresset-group.comnih.gov. Techniques such as Support Vector Machines (SVM), Random Forests (RF), and Multilayer Perceptrons (MLP) can identify complex, non-linear relationships between molecular descriptors and biological activity cresset-group.com. These algorithms can be applied to datasets of this compound analogs (if available) to build models that predict their activity more accurately than traditional linear methods cresset-group.comnih.gov. ML approaches can also be used for virtual screening of large chemical libraries to identify potential lead compounds with predicted desirable activity profiles pensoft.net. While the search results highlight the use of ML in QSAR for other compound sets cresset-group.comnih.gov, specific applications to this compound are not detailed.
Computational Chemistry and Molecular Modeling in Morzid Research
Theoretical Prediction of Morzid's Conformational Landscape and Energetics
Theoretical prediction of a molecule's conformational landscape involves identifying the various possible three-dimensional arrangements (conformers) that a molecule can adopt and determining their relative energies auremn.org.brnih.gov. This is crucial because the biological activity and physical properties of a molecule are often dependent on its preferred conformation or the ensemble of conformations it can access nih.govresearchgate.net. Computational methods, such as those based on molecular mechanics or quantum mechanics, can be used to explore the potential energy surface of this compound and identify stable conformers auremn.org.brresearchgate.net. The energy differences between these conformers dictate their relative populations at a given temperature nih.gov. Understanding this compound's conformational preferences and the energy barriers between different conformers is essential for predicting its behavior in solution and its ability to bind to specific targets.
Molecular Docking and Virtual Screening Methodologies Applied to this compound
Molecular docking and virtual screening are computational techniques used to predict how a small molecule, like this compound, might bind to a larger biomolecule, such as a protein fomatmedical.com. Molecular docking aims to find the optimal binding pose and estimate the binding affinity between the ligand (this compound) and the receptor gyanvihar.orgnih.gov. Virtual screening, on the other hand, applies docking or other computational methods to large libraries of compounds to identify potential hits that are likely to bind to a target fomatmedical.com. These methodologies are widely used in drug discovery to prioritize compounds for experimental testing, saving time and resources fomatmedical.comscielo.br.
Structure-Based Virtual Screening (SBVS) for this compound Target Identification
Structure-Based Virtual Screening (SBVS) relies on the known three-dimensional structure of a biological target to predict how compounds will bind to it scielo.br. In the context of this compound, if a potential protein target's structure is available (e.g., from X-ray crystallography or homology modeling), SBVS can be used to dock this compound into the binding site and estimate its binding affinity gyanvihar.org. This approach can help identify potential protein targets that this compound might interact with in biological systems researchgate.net. The process typically involves preparing the protein structure, preparing the ligand (this compound), performing the docking simulation to generate possible binding poses, and scoring these poses based on predicted binding energy gyanvihar.orgbiointerfaceresearch.com.
Ligand-Based Virtual Screening (LBVS) for this compound Analog Discovery
Ligand-Based Virtual Screening (LBVS) is employed when the three-dimensional structure of the biological target is unknown fomatmedical.com. This approach utilizes information from known active compounds (ligands) to find other molecules with similar properties that are likely to exhibit similar biological activity researchgate.net. For this compound, if its biological activity against a particular target is known, LBVS could involve using this compound's structure and properties to search databases for similar compounds or to build a pharmacophore model representing the essential features for activity researchgate.net. This can aid in the discovery of novel this compound analogs with potentially improved properties researchgate.net.
Molecular Dynamics Simulations for this compound-Biomolecule Complexes
Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time wikipedia.orgnih.gov. When applied to this compound-biomolecule complexes (formed, for instance, through molecular docking), MD simulations can provide insights into the stability of the complex, the conformational changes of both this compound and the biomolecule upon binding, and the nature of the interactions at the binding interface nih.govrsc.org. Unlike static docking poses, MD simulations capture the dynamic nature of molecular interactions in a simulated environment, often including solvent and ions, providing a more realistic picture of the binding event nih.govzib.de. These simulations can help refine binding poses predicted by docking and estimate binding free energies nih.govnih.govmddbr.eu.
Quantum Mechanical Calculations for this compound Systems (e.g., electronic properties, reactivity)
Quantum Mechanical (QM) calculations are a suite of computational methods based on the principles of quantum mechanics, used to study the electronic structure and properties of molecules unipd.itresearchgate.net. For this compound, QM calculations can provide detailed information about its electronic distribution, molecular orbitals, charge distribution, and reactivity researchgate.net. These calculations can be used to determine properties such as dipole moments, polarizability, and spectroscopic parameters researchgate.net. Furthermore, QM methods can be applied to study reaction mechanisms involving this compound, providing insights into how it might transform or interact chemically with other species mdpi.comarxiv.org. While computationally more expensive than molecular mechanics, QM calculations offer a higher level of accuracy for properties that depend on electronic behavior unipd.it.
De Novo Design Principles Applied to Novel this compound-like Scaffolds
De novo design is a computational approach that aims to design novel molecular structures with desired properties from scratch, rather than by modifying existing compounds nih.govarxiv.org. In the context of this compound, de novo design principles could be applied to generate new molecular scaffolds that retain some of the key structural features or properties of this compound while introducing modifications intended to enhance activity, selectivity, or other desirable characteristics researchgate.net. This process often involves using computational algorithms to build molecules atom by atom or fragment by fragment within a defined set of constraints, such as fitting into a binding site or possessing specific physicochemical properties bakerlab.orgelifesciences.orgbiorxiv.org. The designed molecules are then evaluated computationally and potentially synthesized and tested experimentally.
Advanced Analytical Methodologies for Morzid Research and Characterization
Spectroscopic Techniques for Investigating Morzid's Interactions
Spectroscopic methods, which probe the interaction of matter with electromagnetic radiation, are fundamental tools in chemical analysis, offering both qualitative and quantitative information about substances. solubilityofthings.com Techniques such as UV-Vis, fluorescence, and NMR spectroscopy are particularly valuable for investigating molecular properties and interactions.
UV-Vis spectroscopy involves measuring the absorption of ultraviolet and visible light, providing data on electronic transitions within a molecule. solubilityofthings.com This technique is widely used for rapid and reliable quantitative analysis and can be applied to study changes in this compound's electronic structure upon interaction with other molecules. solubilityofthings.com
Fluorescence spectroscopy is a highly sensitive technique that involves the absorption of light at a specific wavelength followed by the emission of light at a longer wavelength. solubilityofthings.comdrawellanalytical.com It is particularly useful for detecting trace substances and studying biological molecules. solubilityofthings.com While the search results did not provide specific examples of this compound fluorescence studies, the technique's high sensitivity and specificity make it suitable for investigating this compound's interactions if it or a molecule it interacts with is fluorescent or can be labeled with a fluorophore. drawellanalytical.com This method allows for specific quantification of a molecule in a mixture and is favored for lower concentration samples. biocompare.com
NMR spectroscopy provides detailed information about the structure and dynamics of molecules based on the magnetic properties of atomic nuclei. researchgate.net It is a powerful tool for confirming chemical structures and studying molecular interactions in solution. researchgate.net While direct examples of this compound NMR mechanistic studies were not found in the search results, NMR is broadly applied in mechanistic investigations of chemical processes, including those involving light-induced transformations, and can provide rich kinetic and structural data of reaction species. uni-regensburg.de Combining NMR with other techniques like UV-Vis can offer complementary insights into reaction mechanisms and structural changes. uni-regensburg.de
Chromatographic and Mass Spectrometric Applications in this compound Research
Chromatographic techniques, often coupled with mass spectrometry, are essential for separating, identifying, and quantifying components in complex mixtures. These methods are widely used in chemical research, including for mechanistic analysis and impurity profiling. chimia.ch
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. chimia.ch LC-MS is very suitable for searching for impurities in drugs, such as reaction byproducts or degradation products. chimia.ch It plays a key role in the identification of compounds, their impurities, degradation products, and metabolites. chimia.ch While specific studies on this compound using LC-MS for mechanistic analysis were not detailed in the search results, LC-MS/MS has been extensively used for impurity profiling of other pharmaceutical compounds, allowing for the identification of characteristic fragments and structural confirmation of impurities. sci-hub.se Impurity profiling, which involves detecting, identifying, and quantifying impurities in bulk substances and formulations, is a crucial aspect of pharmaceutical analysis to ensure drug safety and efficacy. ajptr.comajprd.comresearchgate.net
Mass spectrometry (MS) provides information about the mass-to-charge ratio of molecules and fragments, aiding in their identification and structural elucidation. uni.lu Predicted collision cross section values for this compound adducts, such as [M+H]+, [M+Na]+, and [M-H]-, have been computed, which can be useful in LC-MS analysis for compound identification and characterization. uni.lu
Advanced X-ray Crystallography and Structural Biology Techniques for this compound-Bound Complexes
X-ray crystallography is considered a powerful method for determining the three-dimensional structures of biological macromolecules, such as proteins and nucleic acids, and their complexes with other molecules, including ligands and potential drugs, at the atomic level. berstructuralbioportal.orgmayo.edunih.govnumberanalytics.com This technique provides highly detailed structural information crucial for understanding how biological systems function and is essential in structure-based drug discovery. berstructuralbioportal.orgmayo.edunih.gov
While no specific research detailing the X-ray crystallography of this compound-bound complexes was found in the provided search results, the technique is broadly applicable to studying the interactions of small molecules with biological targets. X-ray crystallography can provide insights into the mechanism of action of biological processes and contribute to the rational development of ligands through structure-based drug design. nih.gov It allows for the determination of the precise location of atoms in a complex, revealing detailed information about binding sites and interaction modes. berstructuralbioportal.org The technique complements other methods like Cryo-EM and NMR in structural biology. crelux.com
By obtaining the crystal structure of a biological molecule in complex with this compound, researchers could gain detailed insights into how this compound interacts at the molecular level, understand binding affinities, and potentially elucidate its mechanism of action if it targets specific proteins or nucleic acids. This structural information is invaluable for understanding physiochemical interactions between molecules. mayo.edu
Morzid in Materials Science Research and Inorganic Chemistry
Investigation of Morzid in Nanoporous Materials and Zeolite Topologies
Research into nanoporous materials often involves the study of their underlying topologies, which describe the connectivity and arrangement of their structural units. Zeolite topologies, defined by the International Zeolite Association (IZA), represent specific framework structures. iza-structure.org Databases of predicted porous materials, such as the Predicted Crystallography Open Database (PCOD), are used to identify potential new materials with desirable topologies. rsc.orgrsc.org
One study identified the "this compound" topology within the PCOD, noting its presence in this database of predicted zeolite topologies. rsc.orgrsc.org This indicates that a framework with the this compound topology has been computationally predicted as a potentially synthesizable structure exhibiting zeolite-like characteristics. The PCOD includes a large number of predicted zeolite topologies derived from a Monte-Carlo based algorithm. rsc.orgrsc.org Screening of crystallographic databases like the Cambridge Structural Database (CSD) and the Inorganic Crystal Structure Database (ICSD) has revealed that many predicted topologies in the PCOD correspond to existing synthesized compounds, including zeolites and MOFs. rsc.orgrsc.org The this compound topology (PCOD8167638) is listed with a "pcl" underlying topology and is associated with 2 structures in the ICSD, with RIDKOE given as an example ICSD reference code. rsc.orgrsc.org This suggests that while the this compound topology is predicted, structures matching this topology have been experimentally observed and cataloged.
The investigation of this compound in the context of nanoporous materials and zeolite topologies primarily involves its identification as a predicted topology within computational databases of porous frameworks. The presence of the this compound topology in the PCOD highlights it as a theoretical structure of interest in the search for novel nanoporous materials. rsc.orgrsc.org
While specific detailed research findings on the properties or applications of a material explicitly named "this compound" with this topology in nanoporous contexts were not extensively detailed in the search results, the identification of its topology within databases of predicted and existing porous materials is a significant finding in the context of materials science research.
Theoretical and Experimental Synthesis of this compound-Containing Frameworks
The theoretical prediction of porous framework topologies, such as this compound, serves as an incentive for further experimental synthesis efforts. rsc.orgrsc.org The synthesis of nanoporous materials, including zeolites and MOFs, often involves solvothermal methods, mechanosynthesis, or other chemical routes to assemble inorganic and organic building blocks into extended porous structures. researchgate.netrsc.org
The fact that the this compound topology corresponds to existing structures in the ICSD (with reference code RIDKOE) suggests that materials exhibiting this specific framework connectivity have been experimentally synthesized. rsc.orgrsc.org The synthesis of such frameworks typically involves careful control of reaction conditions, including temperature, pressure, solvent, and the choice of precursor molecules (metal ions and organic linkers). researchgate.net
Metal-organic frameworks (MOFs), which are a class of nanoporous materials, are formed by coordinating metal ions or clusters with organic ligands to create a three-dimensional network. imdea.orgresearchgate.net Zeolites are typically aluminosilicate (B74896) oxides, although materials with zeolite topologies can contain other elements. rsc.orgrsc.org The synthesis of materials with specific desired topologies often relies on understanding the principles of framework formation and the use of structure-directing agents. researchgate.net
The presence of the this compound topology in both predicted databases and existing crystal structures implies a connection between theoretical design and experimental realization in the field of porous materials. rsc.orgrsc.org While the search results confirm the existence of structures with the this compound topology, detailed experimental procedures specifically labeled as the "synthesis of this compound-containing frameworks" were not found. However, the general principles and methods for synthesizing porous frameworks with targeted topologies are well-established in inorganic chemistry and materials science. researchgate.netrsc.orgnih.gov
The computational framework used to identify predicted topologies like this compound often involves generating hypothetical structures and evaluating their stability and properties. rsc.orgrsc.org Experimental synthesis then aims to realize these predicted structures. The correspondence between predicted and existing structures for the this compound topology indicates successful instances where theoretical possibilities have been translated into tangible materials. rsc.orgrsc.org
Future Research Directions and Unexplored Avenues for Morzid Studies
Integration of High-Throughput Screening Data with Morzid Mechanistic Studies
High-throughput screening (HTS) offers a powerful methodology for rapidly conducting millions of chemical, genetic, or pharmacological tests, making it an indispensable tool in drug discovery. youtube.comwikipedia.org For this compound, HTS can be leveraged to move beyond its currently understood activities and uncover a broader range of biological functions and interactions. A forward-thinking approach would involve integrating HTS campaigns with deep mechanistic studies to not only identify new activities but also to understand their underlying molecular basis.
Future HTS campaigns could be designed to:
Expand Target Identification: Screen large, diverse libraries of kinases and other enzymes to identify novel molecular targets of this compound beyond those already known.
Identify Synergistic Compounds: Perform combination screens with known anticancer agents to uncover synergistic interactions that could lead to more effective therapeutic regimens with potentially lower toxicity.
Probe Resistance Mechanisms: Utilize HTS to screen for genes or pathways that, when altered, confer resistance to this compound. This is crucial for anticipating and overcoming clinical resistance.
The vast datasets generated from such screens would be analyzed to identify "hits"—compounds or genes that modulate a particular biomolecular pathway. wikipedia.org These hits would then be subjected to rigorous mechanistic validation. For instance, if an HTS screen identifies a novel kinase target, subsequent studies would be required to confirm this interaction, determine the mode of inhibition, and elucidate the downstream effects on cellular signaling pathways.
Table 1: Illustrative High-Throughput Screening Campaign for this compound This table represents a hypothetical HTS setup designed to identify novel kinase targets for this compound.
| Parameter | Description |
|---|---|
| Screening Library | Panel of 300+ purified human kinases |
| Assay Format | 384-well microtiter plate format nih.gov |
| Detection Method | Homogeneous Time-Resolved Fluorescence (HTRF) to measure kinase activity nih.gov |
| Primary Screen | Single high concentration of this compound (e.g., 10 µM) to identify initial hits |
| Secondary Screen | Dose-response curves for primary hits to determine potency (IC50) |
| Hit Criteria | >50% inhibition in the primary screen and an IC50 < 1 µM in the secondary screen |
Development of Novel Computational Frameworks for this compound Design and Prediction
Computational modeling and in silico design are essential for accelerating the drug discovery process, reducing costs, and refining molecular properties. thorntontomasetti.comnih.govfortunejournals.com For this compound, the development of bespoke computational frameworks represents a significant and unexplored avenue of research. Such frameworks could facilitate the design of new this compound-based molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Future research in this area should focus on:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models that correlate the structural features of this compound and its potential analogs with their biological activity. This would allow for the prediction of activity for newly designed compounds before their synthesis.
Molecular Docking and Dynamics Simulations: Using the known structures of target proteins (e.g., kinases) to perform docking studies. This would help visualize how this compound binds to its targets and guide the design of analogs with improved binding affinity and specificity. Molecular dynamics simulations can further elucidate the stability of the compound-target interaction over time.
In Silico Pharmacokinetic Prediction: Employing computational tools to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual this compound analogs. fortunejournals.com This allows for early-stage filtering of compounds that are unlikely to have favorable drug-like properties.
These computational approaches would create a powerful feedback loop with synthetic chemistry, where predictions from in silico models guide the synthesis of new compounds, which are then tested experimentally, and the results are used to refine the computational models further.
Table 2: Hypothetical In Silico Analysis of Designed this compound Analogs This table illustrates the type of predictive data that could be generated by a computational framework for newly designed this compound analogs.
| Analog ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Oral Bioavailability (%) | Predicted Toxicity Risk |
|---|---|---|---|---|
| MZD-001 | Modification of morpholine (B109124) ring | -8.5 | 45 | Low |
| MZD-002 | Substitution on aziridine (B145994) ring | -9.2 | 30 | Moderate |
| MZD-003 | Bioisosteric replacement of phosphine (B1218219) sulfide (B99878) | -7.9 | 60 | Low |
Exploration of this compound Analogs with Tailored Reactivity Profiles
The aziridine rings are key functional groups in this compound, likely responsible for its alkylating activity and covalent interactions with biological targets. However, this reactivity can also lead to off-target effects. A crucial area for future research is the synthesis and evaluation of this compound analogs with carefully tailored reactivity profiles. The goal is to optimize the therapeutic window by enhancing on-target activity while minimizing off-target toxicity.
Structure-activity relationship (SAR) studies will be central to this effort. youtube.com By systematically modifying the structure of this compound and assessing the impact on biological activity, researchers can identify which parts of the molecule are essential for its desired effects and which can be altered to improve its properties. nih.govmdpi.com
Key synthetic strategies could include:
Modification of the Aziridine Rings: Introducing substituents on the aziridine rings to modulate their electrophilicity. This could fine-tune their reactivity towards nucleophilic residues in target proteins.
Alteration of the Morpholine Group: Replacing the morpholine moiety with other cyclic or acyclic amine structures to explore impacts on solubility, cell permeability, and target engagement.
Replacement of the Phosphine Sulfide Linker: Investigating alternative linker chemistries to alter the geometry and flexibility of the molecule, potentially leading to new target specificities.
Each new analog would be evaluated for its potency against target proteins, its cellular activity, and its off-target reactivity, providing valuable data for a comprehensive SAR understanding. nih.govresearchgate.net
Methodological Advancements in this compound Interaction Profiling and Target Deconvolution
While this compound is known to have activity as a kinase inhibitor, a complete and unbiased profile of its cellular interaction partners is lacking. Identifying the full spectrum of proteins that this compound binds to (the "interactome") is critical for understanding its mechanism of action and potential off-target effects. Future research should employ advanced proteomics-based methods for target deconvolution.
Promising methodologies include:
Activity-Based Protein Profiling (ABPP): Designing and synthesizing a this compound-based probe that contains a reporter tag (e.g., biotin). This probe can be used in cell lysates or live cells to covalently label target proteins. The labeled proteins can then be enriched and identified using mass spectrometry. rsc.org
Chemical Proteomics: Immobilizing a this compound analog onto a solid support (e.g., beads) to perform affinity chromatography-mass spectrometry. This technique can capture proteins that bind to this compound from a complex biological sample, allowing for their identification. nih.gov
Proximity-Dependent Labeling: Using techniques like PROCID (proximity-based compound-binding protein identification), which can identify both direct and proximal protein interactors of a small molecule in live cells, providing a more dynamic view of the drug's cellular landscape. researchgate.net
These advanced profiling methods will generate a comprehensive list of this compound's binding partners, providing crucial insights into its polypharmacology and helping to distinguish therapeutically relevant targets from off-targets. youtube.com This knowledge is essential for the rational design of more selective second-generation compounds and for predicting potential toxicities.
Q & A
Q. What is the chemical structure of Morzid, and how does it differ from its analog thiotepa?
this compound (bis-(1-aziridinyl) morpholinophosphine sulfide) is structurally analogous to thiotepa, with one aziridine ring replaced by a morpholino group. This substitution alters its reactivity and metabolic pathways compared to thiotepa, as evidenced by its distinct effects on nucleic acid synthesis inhibition .
Q. What foundational metabolic studies have been conducted on this compound, and what were their key findings?
Early studies using isotopic labeling (e.g., carbon-14 and phosphorus-32) revealed that this compound primarily inhibits DNA synthesis in insect models. For example, Painter and Kilgore (1967) observed that P-labeled this compound-treated insect eggs showed reduced guanylic acid content in nucleic acids, suggesting interference with precursor incorporation . Additionally, distribution studies demonstrated that labeled this compound initially localizes in water and lipid fractions but later associates with nucleic acids, implying precursor interaction .
Advanced Research Questions
Q. How do contradictions in experimental data on this compound’s interaction with nucleic acids versus precursors inform mechanistic hypotheses?
Conflicting evidence exists: while some studies suggest direct nucleic acid binding (e.g., increased label in nucleic acid fractions over time ), others propose precursor inhibition (e.g., reduced guanylic acid in DNA ). To resolve this, researchers should:
- Replicate experiments using dual isotopic labeling (e.g., tracking both nucleic acids and precursors).
- Employ fractionation protocols to isolate intermediates and validate binding targets.
- Conduct time-resolved metabolic profiling to distinguish between precursor depletion and direct nucleic acid modification .
Q. What methodological considerations are critical for designing reproducible studies on this compound’s metabolic pathways?
Key steps include:
- Detailed experimental protocols : Specify isotopic labeling techniques, fractionation methods, and analytical tools (e.g., chromatography for nucleic acid isolation) .
- Negative controls : Use untreated samples to differentiate background noise from this compound-specific effects.
- Cross-validation : Compare results across models (e.g., insect vs. mammalian systems) to assess universality .
Q. How can researchers address gaps in understanding this compound’s limited adoption as a chemosterilant despite extensive metabolic data?
Focus on understudied areas:
- Long-term toxicity profiles : Use longitudinal studies to evaluate mutagenic risks.
- Species-specific responses : Compare metabolic outcomes in non-target organisms to assess ecological safety.
- Synergistic effects : Test combinatorial applications with other chemosterilants to enhance efficacy .
Methodological Frameworks
What criteria should guide the formulation of research questions on this compound’s mechanism of action?
Apply the FINER framework :
- Feasible : Ensure access to isotopic labeling resources and validated insect models.
- Novel : Explore unresolved contradictions (e.g., precursor vs. nucleic acid targeting).
- Ethical : Adhere to guidelines for chemical handling and ecological impact assessments.
- Relevant : Align with broader goals in chemosterilant development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
